molecular formula C27H25ClN6O2S B2735273 5-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline CAS No. 893272-95-2

5-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline

Cat. No. B2735273
CAS RN: 893272-95-2
M. Wt: 533.05
InChI Key: IIKADFLKNYJEDG-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a piperazine ring, a triazoloquinazoline ring, and a sulfonyl group. Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The triazoloquinazoline ring is a fused ring system that is present in several bioactive compounds.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring systems and functional groups. The structure would be confirmed using techniques like High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) .

Scientific Research Applications

Quality Control and Pharmaceutical Development

Quality control methods for derivatives of triazolo[4,3-a]quinazoline, a related compound structure, have been developed, emphasizing their significance as promising antimalarial agents. These methods include description, solubility, identification through infrared and ultraviolet spectroscopy, and other indicators to ensure the compound's quality for further in-depth studies (S. Danylchenko et al., 2018).

Antimicrobial and Antifungal Applications

Research on new 1,2,4-triazole derivatives, which share a similar structural framework, has demonstrated good to moderate antimicrobial activities against various microorganisms, highlighting the potential of these compounds in developing new antimicrobial agents (H. Bektaş et al., 2007). Additionally, novel sulfonamides carrying a biologically active quinazoline nucleus were synthesized and showed promising bacterial growth inhibition, indicating their potential application in combating bacterial infections (M. Ghorab et al., 2013).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Given the presence of a piperazine ring, it might interact with various receptors or enzymes in the body .

properties

IUPAC Name

5-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN6O2S/c1-18-7-11-21(12-8-18)37(35,36)27-26-29-25(22-5-3-4-6-23(22)34(26)31-30-27)33-15-13-32(14-16-33)24-17-20(28)10-9-19(24)2/h3-12,17H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKADFLKNYJEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C6=C(C=CC(=C6)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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